2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
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Overview
Description
2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid , often referred to as (2-Methoxyphenyl)acetic acid , is a chemical compound with the molecular formula C₉H₁₀O₃ . It belongs to the class of organic compounds known as phenylacetic acids . The compound features a bicyclo[1.1.1]pentane ring system, a phenyl group, and a methoxy group. Its systematic IUPAC name is (2-Methoxyphenyl)acetic acid .
Synthesis Analysis
The synthetic pathway for this compound involves several steps, including the introduction of the chloro substituent, formation of the bicyclo[1.1.1]pentane ring, and subsequent functionalization. While the exact synthetic route may vary, it typically starts from commercially available starting materials. Researchers have explored various methods, such as cyclization reactions, to construct the bicyclo[1.1.1]pentane core. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of (2-Methoxyphenyl)acetic acid consists of a phenyl ring attached to an acetic acid moiety via a methoxy group. The chloro substituent is positioned ortho to the methoxy group. The bicyclo[1.1.1]pentane ring system adds rigidity to the molecule. The 3D representation reveals the spatial arrangement of atoms, which influences its chemical properties and interactions .
Chemical Reactions Analysis
(2-Methoxyphenyl)acetic acid can participate in various chemical reactions, including esterification, amidation, and decarboxylation. Researchers have investigated its reactivity toward nucleophiles, electrophiles, and radicals. These reactions yield derivatives with altered functional groups, potentially enhancing biological activity or solubility .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5/c1-28-17-8-7-15(23)9-16(17)21-11-22(12-21,13-21)18(19(25)26)24-20(27)29-10-14-5-3-2-4-6-14/h2-9,18H,10-13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYSYSOPIBVSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid |
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